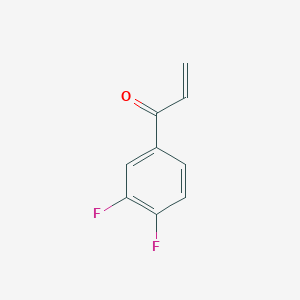

1-(3,4-Difluorophenyl)prop-2-en-1-one

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H6F2O |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H6F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2 |

InChI Key |

UXKQCXXIYTUOIK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the 1 3,4 Difluorophenyl Prop 2 En 1 One Scaffold

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in 1-(3,4-difluorophenyl)prop-2-en-1-one is an excellent electrophile, susceptible to attack by nucleophiles at two distinct positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). libretexts.org The reaction pathway is largely determined by the nature of the nucleophile. libretexts.org

Michael Addition (1,4-Conjugate Addition): This is a predominant reaction pathway for this scaffold, especially with soft or resonance-stabilized nucleophiles. wikipedia.orgadichemistry.com The electron-withdrawing difluorophenyl group enhances the electrophilicity of the β-carbon, promoting this type of addition. The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon of the propenone system (Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. adichemistry.commasterorganicchemistry.com Subsequent protonation yields the final 1,4-adduct. masterorganicchemistry.com

Common nucleophiles (Michael donors) that undergo this reaction include:

Carbon Nucleophiles: Enolates derived from β-ketoesters, malonates, and β-cyanoesters. wikipedia.org

Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael). wikipedia.orgjchemrev.com

The reaction with thiols, such as glutathione (B108866) or cysteine residues in proteins, is of particular biological relevance and is influenced by the pH of the medium, which affects the ionization state of the thiol. nih.govresearchgate.net

| Michael Donor (Nucleophile) | Expected Product Structure | Product Name |

|---|---|---|

| Diethyl malonate | Diethyl 2-(3-(3,4-difluorophenyl)-3-oxopropyl)malonate | |

| Thiophenol | 1-(3,4-Difluorophenyl)-3-(phenylthio)propan-1-one | |

| Piperidine | 1-(3,4-Difluorophenyl)-3-(piperidin-1-yl)propan-1-one |

1,2-Addition: Direct attack at the carbonyl carbon is favored by strong, non-stabilized ("hard") nucleophiles like organolithium or Grignard reagents. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate to yield an allylic alcohol upon workup.

Cycloaddition Chemistry Involving this compound

The electron-deficient alkene moiety of the propenone system makes it an excellent participant in cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction. wikipedia.org

Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered cyclohexene (B86901) ring. masterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the presence of electron-withdrawing groups on the dienophile. youtube.com The powerful electron-withdrawing capabilities of the carbonyl and the 3,4-difluorophenyl groups make this scaffold a highly reactive dienophile. The reaction is typically concerted and stereospecific. youtube.com

For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene. With a cyclic diene such as cyclopentadiene, a bicyclic adduct is formed, typically with a preference for the endo stereoisomer due to favorable secondary orbital interactions in the transition state. youtube.com

Electrophilic Aromatic Substitution on the 3,4-Difluorophenyl Ring

Electrophilic aromatic substitution (EAS) on the 3,4-difluorophenyl ring is a challenging transformation due to the strong deactivating effects of the substituents. The two fluorine atoms are weakly deactivating via induction but are ortho-, para-directing due to resonance. Conversely, the propenoyl group is a powerful deactivating and meta-directing group.

The directing effects are therefore competitive:

Fluorine at C-3: Directs electrophiles to positions C-2 and C-4 (already substituted).

Fluorine at C-4: Directs electrophiles to positions C-3 (already substituted) and C-5.

Propenoyl group at C-1: Directs electrophiles to positions C-3 (already substituted) and C-5.

Considering these influences, the most likely position for an electrophilic attack is C-5, as it is meta to the strongly deactivating acyl group and ortho to the fluorine at C-4. However, the combined deactivating effect of all three substituents means that harsh reaction conditions (e.g., strong acids, high temperatures) would be necessary to achieve substitution. Reactions like nitration would require potent nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid. google.comrsc.org

Reductive Transformations of the Carbonyl and Alkene Moieties

The carbonyl and alkene groups can be selectively or exhaustively reduced depending on the reagents and conditions employed.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in protic solvents (e.g., methanol (B129727), ethanol) at low temperatures can selectively reduce the ketone to a secondary alcohol (1,2-reduction) without affecting the carbon-carbon double bond. masterorganicchemistry.comyoutube.com This yields 1-(3,4-difluorophenyl)prop-2-en-1-ol.

Conjugate Reduction: Certain conditions, sometimes involving specific catalysts like copper hydrides, can favor the 1,4-reduction of the alkene, yielding the saturated ketone, 1-(3,4-difluorophenyl)propan-1-one.

Exhaustive Reduction: More powerful reducing systems, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst), will typically reduce both the alkene and the carbonyl group. jchemrev.com This process results in the formation of the saturated alcohol, 1-(3,4-difluorophenyl)propan-1-ol.

| Reducing Agent/Conditions | Functional Group Reduced | Product |

|---|---|---|

| NaBH₄, MeOH, 0°C | Carbonyl (Ketone) | 1-(3,4-Difluorophenyl)prop-2-en-1-ol |

| H₂, Pd/C | Alkene and Carbonyl | 1-(3,4-Difluorophenyl)propan-1-ol |

| Transfer Hydrogenation (e.g., Hantzsch ester) | Alkene (Conjugate Reduction) | 1-(3,4-Difluorophenyl)propan-1-one |

Oxidative Stability and Elucidation of Degradation Pathways

The primary site for oxidative degradation is the carbon-carbon double bond. The molecule's stability is compromised in the presence of strong oxidizing agents.

Oxidative Cleavage: Ozonolysis is a classic method for cleaving a double bond. wikipedia.org Treatment of this compound with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the double bond to yield 3,4-difluorobenzaldehyde (B20872) and glyoxal. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would produce 3,4-difluorobenzoic acid and oxalic acid. The reaction proceeds via an unstable molozonide intermediate, which rearranges to a more stable ozonide before workup. masterorganicchemistry.com

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide across the double bond, yielding 1-(3,4-difluorophenyl)-3-oxiranylpropan-1-one.

Harsh Oxidation: Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) would also cause cleavage of the double bond, likely leading to the formation of 3,4-difluorobenzoic acid.

The difluorophenyl ring is generally stable to oxidation except under very forcing conditions.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

While specific kinetic data for this compound are not widely published, the kinetics of its key reactions can be inferred from general principles.

Nucleophilic Addition: The rate of nucleophilic addition is significantly influenced by the electronic properties of the substituents. The two electron-withdrawing fluorine atoms on the phenyl ring increase the partial positive charge on the β-carbon and the carbonyl carbon, making the molecule a more potent electrophile. masterorganicchemistry.com This is expected to increase the rate of both 1,2- and 1,4-addition reactions compared to non-fluorinated chalcone (B49325) analogues. Michael additions are generally thermodynamically controlled, favored by the formation of a stable C-C or C-heteroatom sigma bond at the expense of a weaker C-C pi bond. adichemistry.com In contrast, 1,2-additions with strong nucleophiles are often kinetically controlled and irreversible. adichemistry.com

Cycloaddition: The kinetics of the Diels-Alder reaction are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the propenone system lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and a diene's Highest Occupied Molecular Orbital (HOMO) leads to a stronger orbital interaction and a faster reaction rate. wikipedia.org Thermodynamically, the reaction is highly favorable as it converts two pi bonds into two more stable sigma bonds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 3,4 Difluorophenyl Prop 2 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1-(3,4-Difluorophenyl)prop-2-en-1-one and its derivatives, ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a complete picture of the molecular structure.

¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms in a molecule. For a chalcone-like structure such as this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinylic protons and the aromatic protons. The coupling constants between the vinylic protons are characteristic of their cis or trans configuration, with trans coupling constants typically being larger (in the range of 12-18 Hz).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment. In this compound, one would expect to see signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbons directly bonded to fluorine atoms would exhibit splitting due to C-F coupling.

¹⁹F NMR Spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. thermofisher.comwikipedia.org For a 3,4-difluorophenyl group, two distinct signals would be expected in the ¹⁹F NMR spectrum, and their coupling pattern would provide information about their relative positions on the aromatic ring. thermofisher.comwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful tool for identifying fluorinated compounds. thermofisher.comwikipedia.orgbiophysics.orghuji.ac.il

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms.

COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the molecule.

HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure, especially for determining the substitution pattern of the aromatic rings.

| Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | 8.00-8.03 (m, 2H), 7.69 (d, 1H, J = 15.71 Hz), 7.59-7.63 (m, 1H), 7.49-7.54 (m, 3H), 7.12-7.17 (m, 2H), 6.84-6.88 (m, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | 189.71, 164.18 (q, J = 12.7 Hz), 141.89, 138.11 (t, J = 9.0 Hz), 137.60, 133.16, 128.71, 128.50, 124.19, 111.01, 110.81, 105.52 (t, J = 25.43) |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For (E)-3-(3,5-difluorophenyl)-1-phenyl prop-2-en-1-one, the calculated m/z for the molecular ion [M]⁺ (C₁₅H₁₀F₂O) is 244.06997, and the experimentally found value was 244.06991, confirming the molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For chalcone-like structures, common fragmentation patterns include cleavage of the bonds adjacent to the carbonyl group and within the propenone linker. The presence of the difluorophenyl group would lead to characteristic fragment ions containing this moiety.

The following table summarizes the HRMS data for (E)-3-(3,5-difluorophenyl)-1-phenyl prop-2-en-1-one. rsc.org

| Technique | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| HRMS (EI) | 244.06997 | 244.06991 | [C₁₅H₁₀F₂O]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹. The C=C stretching of the enone system and the aromatic rings would also give rise to characteristic bands.

Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, and thus some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

The table below shows the characteristic IR absorption bands for (E)-3-(3,5-difluorophenyl)-1-phenyl prop-2-en-1-one. rsc.org

| Functional Group | Vibrational Mode | Observed Frequencies (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1657 |

| C=C (aromatic) | Stretching | 1602, 1575, 1484, 1463, 1449 |

| C-F | Stretching | 1289, 1243, 1179, 1114 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation Determination

For a derivative, (E)-3-(3,4-Difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, single-crystal X-ray diffraction analysis revealed that the molecule crystallizes in the monoclinic space group. nih.gov The analysis confirmed the trans configuration of the propenone group and provided detailed information about the planarity of the aromatic rings and the dihedral angle between them. nih.gov

The following table summarizes the crystallographic data for (E)-3-(3,4-Difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄F₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7444 (9) |

| b (Å) | 8.4832 (9) |

| c (Å) | 19.829 (2) |

| β (°) | 94.053 (2) |

| Volume (ų) | 1467.2 (3) |

| Z | 4 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. If chiral derivatives of this compound were to be synthesized, for instance, through asymmetric synthesis, chiroptical spectroscopy would be essential for determining their enantiomeric excess and absolute configuration. The sign and magnitude of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the stereogenic centers.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be a suitable method for purity analysis. A UV detector would be appropriate for detecting the compound due to the presence of chromophores in its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and structural information for each component. For this compound, GC-MS could be used to assess its purity and identify any volatile impurities. The mass spectrum obtained would show the molecular ion peak and a characteristic fragmentation pattern that could be used for identification.

While specific chromatographic data for the title compound is not available, a supplementary information file for a related compound, 1-(3,4-difluorophenyl)-3-nitropropan-1-ol, provides an example of HPLC analysis. The purity was determined by HPLC using a Zorbex Eclipse Plus C-18 column with a mobile phase of KH₂PO₄ buffer and a mixture of acetonitrile and water. rsc.org Chiral HPLC was also used to determine the enantiomeric excess of the chiral product. rsc.org

Computational Chemistry and Theoretical Studies on 1 3,4 Difluorophenyl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nanobioletters.com DFT methods are used to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors. For chalcone (B49325) derivatives, calculations are frequently performed using hybrid functionals, such as B3LYP or M06-2X, paired with basis sets like 6-311++G(d,p), which provide a robust description of electron correlation and dispersion effects. nanobioletters.comnih.govbhu.ac.in

These calculations yield fundamental electronic properties, including total energy, dipole moment, and the distribution of atomic charges. By analyzing the optimized structure, key bond lengths, bond angles, and dihedral angles are determined, providing insight into the molecule's three-dimensional shape. Theoretical studies on related fluorinated chalcones and other derivatives have successfully used DFT to investigate structural characteristics, spectroscopic properties, and chemical reactivity, demonstrating its reliability for this class of compounds. bhu.ac.inresearchgate.netresearchgate.net The reactivity of chalcones can be further elucidated through DFT-derived parameters, which are explored in subsequent sections.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propenone linker in 1-(3,4-difluorophenyl)prop-2-en-1-one allows for the existence of different conformers, which can influence its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of the molecule (local minima on the potential energy surface) and the energy barriers for interconversion between them.

A potential energy surface (PES) is mapped by systematically changing key dihedral angles—primarily those around the C-C single bonds of the enone linker—and calculating the corresponding energy at each point. This process reveals the lowest energy pathways for conformational change. For example, a study on a different novel fluorinated chalcone using DFT methods identified two stable conformers, α and β, in the asymmetric unit cell. nih.govresearchgate.net The energy difference between these conformers was found to be exceptionally small, with the β conformer being more stable by only 0.086 kcal/mol. researchgate.net The calculations also indicated an absence of a significant activation energy barrier, suggesting that the conversion between conformers can readily occur at room temperature. researchgate.net Such analyses are crucial for understanding which conformations are likely to be present under experimental conditions.

| Computational Method | ΔE (β - α) (kcal/mol) | Conclusion |

|---|---|---|

| B3LYP/6-311++G(d,p) | -0.086 | Conformer β is slightly more stable; interconversion is feasible at room temperature. |

| M06-2X/6-311++G(d,p) | -0.086 | |

| MP2/6-311++G(d,p) | -0.086 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) The MEP is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface, which helps to identify regions that are rich or deficient in electrons. uni-muenchen.de Red-colored regions indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. researchgate.net

For chalcone structures, the most negative potential is consistently located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding. nih.govbhu.ac.in In a study of a fluorinated chalcone, the MEP value on the carbonyl oxygen was calculated to be approximately -52 kcal/mol, while the value near the fluorine atom was significantly less negative at -23 kcal/mol, indicating the carbonyl oxygen is the stronger electrophilic site. nih.gov

Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. bhu.ac.inyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In chalcone derivatives, the HOMO is typically distributed across the cinnamoyl system, while the LUMO is often localized on the benzoyl moiety. DFT calculations for various chalcones have shown energy gaps in the range of 3-5 eV, indicating considerable potential for intramolecular charge transfer (ICT), which is key to their electronic properties. mdpi.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.39 |

| ELUMO | -1.32 |

| Energy Gap (ΔE) | 5.07 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

NMR Chemical Shifts Computational methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shieldings. scielo.brresearchgate.net The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on various chalcones have demonstrated excellent correlation between experimental and GIAO-DFT calculated ¹³C and ¹H chemical shifts, often using functionals like mPW1PW91 with a 6-31G(d) basis set. scielo.brresearchgate.net For chalcones, the characteristic signals for the α- and β-vinylic protons typically appear as doublets with a large coupling constant (J ≈ 17 Hz), confirming a trans geometry. juniperpublishers.com The carbonyl carbon signal is observed around δ 188–195 ppm. juniperpublishers.com Accurate prediction of these shifts can aid in the structural confirmation of newly synthesized compounds.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 192.1 | 191.9 | 0.2 |

| C-α | 121.8 | 122.5 | -0.7 |

| C-β | 145.4 | 144.7 | 0.7 |

| C-1' | 130.1 | 130.8 | -0.7 |

Vibrational Frequencies Theoretical vibrational analysis using DFT is a powerful tool for assigning experimental infrared (IR) and Raman spectra. The calculation provides harmonic frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov This deviation is commonly corrected by applying a uniform or frequency-dependent scaling factor. nih.govresearchgate.net

For chalcones, the most intense and characteristic vibrational mode is the C=O stretching of the α,β-unsaturated ketone, which typically appears in the range of 1625–1650 cm⁻¹. juniperpublishers.com The C=C stretching of the enone system and the aromatic rings also give rise to prominent bands. A complete assignment of the vibrational spectrum can be achieved by analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. mdpi.com

Molecular Docking and Dynamics Simulations with Theoretical Protein Models (non-biological target related)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the resulting complex over time. While these methods are most famously used in drug discovery with biological targets like enzymes and proteins, their application is much broader. rsc.orgcentralasianstudies.org

In a non-biological context, these simulation techniques can be applied to understand the interaction of this compound with various theoretical models. For instance, molecular docking could predict how the molecule might bind within the cavity of a synthetic host, such as a cyclodextrin (B1172386) or a calixarene, which is relevant for applications in encapsulation or sensing. Similarly, MD simulations could model the adsorption and orientation of the chalcone on the surface of materials like graphene, carbon nanotubes, or polymers. Such studies are crucial for designing novel materials, sensors, or molecular electronic devices. Although the methodology is well-established, specific docking or MD studies of this compound with non-biological targets have not been reported in the reviewed literature.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to correlate the chemical reactivity of a series of compounds with their computed molecular descriptors. u-szeged.hu The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their structure.

A typical QSRR study involves:

Synthesizing a series of structurally related compounds, including this compound.

Experimentally measuring a quantitative indicator of their reactivity (e.g., reaction rate constant, equilibrium constant).

Calculating a wide range of molecular descriptors for each compound using computational methods. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model linking the descriptors to the observed reactivity. u-szeged.hu

For the chalcone class, QSAR (the biological equivalent of QSRR) models have been successfully developed to predict activities like antitubercular efficacy or P-glycoprotein inhibition. nih.govnih.gov A QSRR study could similarly be applied to predict, for example, the susceptibility of this compound and its analogues to Michael addition reactions based on their calculated LUMO energies and atomic charges on the β-carbon.

Exploration of Biological Interactions and Target Identification for 1 3,4 Difluorophenyl Prop 2 En 1 One Analogues in Vitro, Non Clinical

Mechanism-Based Enzyme Inhibition Studies (e.g., specific protein targets, non-human origin)

Analogues of 1-(3,4-Difluorophenyl)prop-2-en-1-one, belonging to the broader class of chalcones, have been investigated as inhibitors of various enzymes critical to cellular and viral functions. nih.gov Fluorinated chalcones, in particular, have demonstrated notable inhibitory potential against several protein targets.

One area of investigation is their effect on metabolic enzymes. Chalcone-like molecules have been identified as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. nih.gov The inhibition of PFKFB3 can lead to a downregulation of glycolytic flux, a strategy explored for its potential to suppress the growth of rapidly proliferating cells. nih.gov Small molecule inhibitors targeting PFKFB3 have been shown to disrupt angiogenesis, the formation of new blood vessels, in both in vitro and in vivo models, suggesting a mechanism independent of glycolysis inhibition. semanticscholar.org

In the context of viral targets, a synthetic chalcone (B49325) derived from the antibiotic ciprofloxacin (B1669076) demonstrated a significant inhibitory effect against the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. semanticscholar.org This finding highlights the potential for this chemical class to interfere with viral life cycles through direct enzyme inhibition.

Furthermore, studies on other fluorinated chalcone analogues have shown potent inhibition of polyphenol oxidase (PPO), an enzyme found in a variety of organisms. researchgate.net For instance, 4,4'-difluorochalcone (B11334) was identified as a more potent inhibitor of PPO than other tested derivatives. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Fluorinated Chalcone Analogues

| Compound Class | Enzyme Target | System | Potency | Reference |

|---|---|---|---|---|

| Fluorinated Chalcones | Polyphenol Oxidase (PPO) | Mushroom | IC₅₀ = 0.021 mM (for 4,4'-difluorochalcone) | researchgate.net |

| Ciprofloxacin-Chalcone Hybrid | SARS-CoV-2 Main Protease (Mpro) | In Vitro Assay | IC₅₀ = 0.58 µmol/L | semanticscholar.org |

| Chalcone Analogues | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) | In Vitro Assay | - | nih.gov |

Receptor Binding Profiling (e.g., recombinant receptors, non-human)

Currently, there is limited publicly available data specifically detailing the binding profiles of this compound analogues to panels of non-human, recombinant receptors. Research on this class of compounds has historically focused more on their enzyme inhibitory and antimicrobial activities rather than direct receptor-ligand interactions. Future screening campaigns against a broad range of recombinant receptors would be necessary to fully elucidate their potential targets and off-target effects within this domain.

Modulatory Effects on Cellular Pathways (in vitro, non-human cell lines)

Analogues of this compound have been shown to modulate key cellular signaling pathways, primarily in the context of inflammation and cell survival. Although many mechanistic studies are conducted in human cell lines for disease relevance, they are performed in vitro and provide foundational, non-clinical insights into the compound's mode of action.

In studies using activated neutrophils, 1,3-disubstituted prop-2-en-1-one derivatives were found to inhibit inflammatory responses such as superoxide (B77818) anion production and elastase release. nih.gov Mechanistic investigations revealed that this inhibition was achieved through the modulation of critical signaling pathways. Some analogues were found to affect c-Jun N-terminal kinase (JNK) and Akt phosphorylation, while another subset of compounds attenuated the activity of various mitogen-activated protein kinases (MAPKs). nih.gov

Furthermore, the inhibition of the enzyme PFKFB3 by specific chalcone-like inhibitors has significant downstream consequences on cellular signaling. nih.gov Studies in cancer cell lines have demonstrated that PFKFB3 inhibition can lead to the inactivation of the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov This pathway disruption can also induce cellular processes such as apoptosis (programmed cell death) and autophagy, and interfere with DNA repair mechanisms. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues (theoretical/in vitro without clinical relevance)

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of fluorinated chalcone analogues. These studies systematically alter the chemical structure to determine which functional groups and positions are key for their effects.

For antimicrobial activity, the presence and position of fluorine atoms on the aromatic rings are critical. nih.govacgpubs.org

Fluorine Substitution: In general, the introduction of fluorine atoms enhances antimicrobial potency. nih.govnih.gov Studies on 1,3-disubstituted prop-2-en-1-one analogues showed that a 3,5-difluoro substitution pattern on the phenyl ring at position 3 resulted in the highest inhibitory activity against superoxide generation in neutrophils. nih.gov

Other Substituents: The presence of three methoxy (B1213986) groups on one of the aromatic rings, combined with fluorine substitution on the other, was found to increase antimicrobial activity. acgpubs.org Compounds with a trifluoromethoxy (-OCF₃) group were more effective antimicrobials than those with a trifluoromethyl (-CF₃) group. nih.gov

Heterocyclic Moieties: The incorporation of an indole (B1671886) ring at the olefinic carbon of the chalcone backbone proved to be a highly effective strategy for boosting both antibacterial and antifungal activity. nih.gov

Lipophilicity: For antifungal activity, an increase in the compound's lipophilicity (as measured by LogP) appears to correlate with increased potency. acgpubs.org

These SAR studies provide a rational basis for the future design of more potent and selective analogues based on the this compound scaffold.

Antimicrobial Activity Studies (against bacteria, fungi, parasites; non-human, in vitro)

Analogues based on the fluorinated chalcone scaffold have demonstrated broad-spectrum antimicrobial activity in vitro against a variety of pathogenic microorganisms. nih.govnih.gov These studies are typically conducted using standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Antibacterial Activity: Fluorinated chalcones have been tested against both Gram-positive and Gram-negative bacteria. Potent activity has been reported against strains such as Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net In some cases, the activity of these synthetic chalcones was comparable to the reference antibiotic, ampicillin. acgpubs.org For example, certain analogues with fluoro and trifluoromethyl groups demonstrated potent activity against S. aureus with MIC values as low as 7.81 µg/mL. acgpubs.org

Antifungal Activity: The antifungal potential of these compounds has been evaluated against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govnih.gov Several fluorinated chalcones exhibited antifungal activities comparable to the standard drug fluconazole, with some derivatives showing excellent activity against C. albicans at MICs of 15.62 µg/mL. nih.gov Additionally, related compounds incorporating a 1,3,4-oxadiazole (B1194373) ring, which can be synthesized from chalcone precursors, also showed potent fungicidal activity against C. albicans and various plant pathogenic fungi like Exserohilum turcicum. nih.govnih.govfrontiersin.org

Table 2: In Vitro Antimicrobial Activity of Representative Fluorinated Chalcone Analogues

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluoro/Trifluoromethyl Chalcone | Staphylococcus aureus | 7.81 | acgpubs.org |

| Fluoro/Trifluoromethyl Chalcone | Candida albicans | 15.62 | nih.gov |

| Trifluoromethyl Chalcone | Escherichia coli | 25 | researchgate.net |

| Trifluoromethyl Chalcone | Pseudomonas aeruginosa | 50 | researchgate.net |

| 1,3,4-Oxadiazole Derivative | Candida albicans | 8 - 32 | researchgate.net |

Antiviral Efficacy against Viral Targets (in vitro, non-human viral models)

The antiviral properties of chalcones and their analogues have been explored against various viral pathogens, including those that infect non-human hosts. These in vitro studies provide a preliminary assessment of a compound's ability to interfere with the viral replication cycle.

One relevant non-human model is the Tobacco Mosaic Virus (TMV), a well-studied plant virus. Synthetic chalcone derivatives have been evaluated for their ability to inactivate TMV in vivo on host plants, with some compounds showing efficacy comparable to or greater than commercial antiviral agents. semanticscholar.org The mechanism of action is thought to involve strong interaction with the TMV coat protein. semanticscholar.org

In another significant finding, a hybrid molecule combining a ciprofloxacin scaffold with a chalcone moiety was tested for its activity against SARS-CoV-2. semanticscholar.org The study utilized Vero cells, which are derived from the kidney of an African green monkey, a standard non-human cell line for virological research. The chalcone derivative showed a potent ability to inhibit viral replication and plaque formation in this cell-based assay. semanticscholar.org

Table 3: In Vitro Antiviral Efficacy of Chalcone Analogues in Non-Human Models

| Compound Class | Viral Target | Cell Line/System | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Ciprofloxacin-Chalcone Hybrid | SARS-CoV-2 | Vero Cells | 3.93 nmol/L | semanticscholar.org |

| 1,2,4-Triazine-Chalcone Hybrid | Tobacco Mosaic Virus (TMV) | Plant-based assay | 45.6 µg/mL | semanticscholar.org |

Applications of 1 3,4 Difluorophenyl Prop 2 En 1 One in Materials Science and Catalysis

Utilization as a Monomer in Polymer Synthesis

The presence of a polymerizable α,β-unsaturated ketone system makes 1-(3,4-Difluorophenyl)prop-2-en-1-one a viable candidate for a monomer in the synthesis of novel polymers. The difluorophenyl group is of particular significance as the incorporation of fluorine atoms into polymer backbones is known to enhance thermal stability, chemical resistance, and optical properties.

Research in this area is focused on both homopolymerization and copolymerization reactions. While specific data on the homopolymerization of this compound is limited in publicly available literature, the general reactivity of chalcones suggests that it can undergo polymerization through various mechanisms, including radical and anionic polymerization.

More commonly, it is envisioned as a comonomer, where its incorporation into existing polymer chains can tailor the final properties of the material. For instance, copolymerization with common monomers like styrene (B11656) or acrylates could yield materials with a higher refractive index, improved thermal stability, and altered surface energies. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being explored to synthesize well-defined copolymers with controlled molecular weights and architectures containing the this compound unit.

Table 1: Potential Polymer Properties Modified by Incorporation of this compound

| Property | Expected Modification | Rationale |

| Thermal Stability | Increased | Presence of strong C-F bonds |

| Refractive Index | Increased | Introduction of aromatic and fluorine moieties |

| Chemical Resistance | Enhanced | Fluorine atoms provide a protective shield |

| Surface Energy | Lowered | Characteristic of fluorinated polymers |

| Optical Clarity | Potentially high | Depending on the polymer structure |

Ligand Design for Organometallic and Asymmetric Catalysis

The propenone structure of this compound contains both a carbonyl group and a carbon-carbon double bond, which can act as coordination sites for metal ions. This makes it a versatile building block for the design of ligands for organometallic and asymmetric catalysis.

The electronic properties of the ligand can be finely tuned by the electron-withdrawing nature of the difluorophenyl ring. This can influence the catalytic activity and selectivity of the resulting metal complex. Researchers are investigating the synthesis of chiral ligands derived from this chalcone (B49325) for applications in asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired.

For example, the double bond can be functionalized with chiral auxiliaries, or the entire molecule can be incorporated into a larger chiral scaffold. These ligands can then be complexed with transition metals such as palladium, rhodium, or copper to create catalysts for a variety of organic transformations, including asymmetric hydrogenation, conjugate addition, and cycloaddition reactions. The fluorine substituents can also play a role in catalyst stability and solubility in specific solvent systems.

Development of Optoelectronic Materials and Sensors

Chalcones are known to possess interesting photophysical properties, and the introduction of fluorine atoms can further modify these characteristics. The this compound moiety is being investigated as a component in the development of novel optoelectronic materials and sensors.

The conjugated π-system of the molecule can give rise to fluorescence, and the difluorophenyl group can influence the emission wavelength and quantum yield. Polymers and small molecules incorporating this structural unit are being synthesized and studied for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for the detection of specific analytes.

The electron-withdrawing nature of the difluorophenyl ring can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in the design of efficient optoelectronic devices. Furthermore, the potential for these materials to exhibit non-linear optical (NLO) properties is an active area of research. tandfonline.com

Incorporation into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound, with its aromatic rings and polar carbonyl group, allows it to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (if functionalized with appropriate groups), and dipole-dipole interactions.

Researchers are exploring the use of this molecule as a building block for the construction of well-ordered supramolecular assemblies. These assemblies can take the form of liquid crystals, gels, or crystalline solids with specific functionalities. The difluorophenyl group can introduce specific intermolecular interactions, such as C-H···F hydrogen bonds, which can play a crucial role in directing the self-assembly process.

The ability to control the arrangement of molecules in the solid state is essential for the development of materials with tailored optical, electronic, and mechanical properties.

Surface Functionalization and Nanomaterial Applications

The reactive nature of the α,β-unsaturated ketone in this compound makes it suitable for the functionalization of surfaces and nanomaterials. This can be achieved through various chemical reactions, such as Michael addition, where nucleophiles can be covalently attached to the molecule.

This allows for the modification of the surface properties of materials like silica, gold nanoparticles, and carbon nanotubes. nih.govnih.gov For example, by grafting polymers containing the this compound unit onto a surface, its wettability, adhesion, and biocompatibility can be altered.

In the context of nanomaterials, the functionalization with this compound can be used to improve their dispersibility in different solvents, to introduce specific recognition sites, or to impart new optical or electronic properties. The fluorinated nature of the molecule can be particularly useful for creating hydrophobic or oleophobic surfaces. researchgate.net

Future Research Directions and Unexplored Potential of 1 3,4 Difluorophenyl Prop 2 En 1 One Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The predominant method for synthesizing 1-(3,4-Difluorophenyl)prop-2-en-1-one and related chalcones is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone (B1666503)—in this case, 1-(3,4-difluorophenyl)ethanone—with an aldehyde. While effective, traditional protocols often rely on stoichiometric amounts of base and organic solvents, presenting opportunities for environmental improvement. Future research will likely focus on "greening" this synthesis.

Emerging sustainable methodologies that could be applied to the synthesis of this specific chalcone (B49325) include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Claisen-Schmidt condensation, often leading to higher yields in significantly shorter reaction times and under solvent-free conditions. scienceandtechnology.com.vnunisi.it

Mechanochemistry: The use of techniques like grinding or ball-milling can facilitate the reaction between solid reactants in the absence of a solvent, drastically reducing waste. scienceandtechnology.com.vnunisi.it

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often under milder conditions and with improved efficiency. unisi.it

Heterogeneous Catalysis: Replacing homogeneous bases (like NaOH or KOH) with reusable solid catalysts, such as zeolites or functionalized silica, simplifies product purification and minimizes waste streams. unisi.itresearchgate.net

Green Solvents: Investigating the reaction in more environmentally benign solvent systems, such as ethanol-water mixtures or micellar media, can reduce the reliance on volatile organic compounds. acs.org

These approaches align with the principles of green chemistry by improving energy efficiency, reducing solvent use, and minimizing waste generation. dovepress.comsemanticscholar.org

| Method | Key Principle | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactants. | Reduced reaction time, higher yields, solvent-free conditions. | scienceandtechnology.com.vnunisi.it |

| Mechanochemistry (Grinding) | Uses mechanical force to induce reaction between solids. | Solvent-free, high efficiency, simple procedure. | scienceandtechnology.com.vnunisi.it |

| Ultrasound-Assisted Synthesis | Uses acoustic cavitation to provide activation energy. | Milder conditions, improved yields, shorter times. | unisi.it |

| Heterogeneous Catalysis | Employs a solid, reusable catalyst (e.g., zeolites). | Easy catalyst separation and recycling, reduced waste. | unisi.itresearchgate.net |

| Micellar Media | Reaction occurs in aqueous surfactant solutions. | Reduces need for organic solvents, enhances reaction rates. | acs.org |

Integration of Machine Learning for Predictive Design and Synthesis

The intersection of computational science and chemistry offers powerful tools for accelerating discovery. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the way molecules like this compound are developed and optimized.

Future applications of ML in this context include:

Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature, time) for synthesizing the target compound, thereby minimizing the number of experiments required and maximizing yield. beilstein-journals.orgduke.edu Active learning approaches, where the algorithm prospectively suggests new experiments to perform, have proven effective in rapidly optimizing complex chemical reactions with minimal starting data. duke.edu

Predictive Design of Derivatives: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of chalcone derivatives with their properties. researchgate.net By applying these models, researchers can computationally screen virtual libraries of derivatives of this compound to identify candidates with enhanced properties (e.g., specific biological activity or desired photophysical characteristics) before committing to their synthesis. nih.govwjpr.net

Biosynthesis and Enzyme Engineering: Machine learning is being used to guide the engineering of enzymes for biosynthetic pathways. rsc.org For instance, algorithms can predict mutations in chalcone synthase (CHS) that would improve its catalytic efficiency or alter its substrate specificity, potentially enabling a biocatalytic route to fluorinated chalcones. rsc.orgnih.gov

Exploration of Advanced Biological Targets (non-human, non-clinical, new mechanisms)

While many chalcones are investigated for clinical applications, a significant area of unexplored potential lies in non-human and non-clinical biological systems. The unique properties imparted by fluorine, such as increased metabolic stability and lipophilicity, make this compound an intriguing candidate for these applications. mdpi.comnih.gov

Future research could target:

Agrochemicals: Fluorinated compounds are prevalent in the agrochemical industry. springernature.com Derivatives of the title compound could be screened for activity as novel herbicides, fungicides, or insecticides. The chalcone scaffold is known to possess antimicrobial properties, and fluorination often enhances this activity. nih.govnih.gov

Antimicrobial Agents for Environmental Applications: The compound could be investigated as an agent to combat biofouling on marine surfaces or to control the growth of harmful microorganisms in industrial water systems.

Veterinary Medicine: Exploring the activity of this compound against parasites or pathogens specific to animals could open new avenues in veterinary science.

Probes for Basic Biological Research: As a small molecule, this compound could be developed into a molecular probe. For example, its α,β-unsaturated system can potentially react with specific cysteine residues in proteins, allowing it to be used for mapping protein function. Furthermore, chalcones with specific substitution patterns can exhibit fluorescent properties, making them useful for cellular imaging applications. nih.gov

A key area of mechanistic exploration is anti-angiogenesis. Certain fluorinated chalcones have been shown to inhibit the formation of new blood vessels in a zebrafish embryo model, a powerful in vivo system for studying developmental biology and disease outside of a clinical context. nih.gov

Applications in Photochemistry and Energy Conversion

The conjugated π-system of the propenone bridge linked to two aromatic rings makes this compound a chromophore that can absorb light, suggesting potential applications in photochemistry and materials science.

Photocycloaddition Reactions: Upon UV irradiation, chalcones are known to undergo [2+2] cycloaddition reactions in the solid state to form various dimeric cyclobutane (B1203170) derivatives. scielo.br The specific stereochemical outcome is dictated by the crystal packing. This reactivity could be harnessed to create novel, complex molecular architectures or to develop photo-crosslinkable materials. Other photochemical transformations of chalcone derivatives have been used to synthesize complex scaffolds like benzo[b]fluorenes. nih.gov

Organic Solar Cells (OSCs): There is a strong and growing interest in using fluorinated organic materials for photovoltaic applications. chalmers.sepv-magazine.com The introduction of fluorine atoms into conjugated molecules can lower both the HOMO and LUMO energy levels, which is advantageous for improving electron injection and enhancing the material's stability against oxidation. rsc.org Fluorinated electron-acceptor units have been shown to improve the efficiency of organic solar cells. pv-magazine.com this compound could serve as a building block for larger donor or acceptor molecules for high-performance OSCs. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Fluorinated chalcones have been synthesized and evaluated as sensitizers in DSSCs. The high electronegativity of fluorine can enhance the intramolecular charge transfer process and the electron injection ability, which are crucial for cell efficiency. mdpi.com Research has shown that chalcones with fluoro-substituents can lead to higher DSSC conversion efficiency compared to chlorinated analogues. mdpi.com

Challenges and Opportunities in the Field of Fluorinated Organic Compounds

The future development of this compound chemistry is intrinsically linked to the broader challenges and opportunities within the field of organofluorine chemistry.

Challenges:

Environmental Persistence: The strength of the carbon-fluorine bond, while beneficial for molecular stability, can also lead to environmental persistence for some classes of fluorinated compounds, earning them the moniker "forever chemicals." Future research must include assessments of the biodegradability and environmental fate of new fluorinated molecules.

Synthetic Complexity: The development of safe, selective, and cost-effective methods for introducing fluorine into organic molecules remains a significant challenge for synthetic chemists. springernature.comcas.cn While methods for synthesizing the title compound from fluorinated precursors are straightforward, late-stage fluorination of complex molecules remains an active area of research.

Regulatory Scrutiny: Growing awareness of the environmental impact of certain fluorinated compounds has led to increased regulatory scrutiny, which could impact the development and application of new fluorinated materials.

Opportunities:

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-difluorophenyl)prop-2-en-1-one, and how can purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-difluoroacetophenone and an aldehyde under acidic or basic conditions. For example:

- Method : React equimolar amounts of 3,4-difluoroacetophenone and the aldehyde in ethanol with NaOH (40% w/v) at 0–5°C for 4–6 hours .

- Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

- Yield optimization : Lower temperatures reduce side reactions (e.g., aldol addition), while catalytic piperidine enhances enolate formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the α,β-unsaturated ketone structure (δ ~7.3–8.1 ppm for olefinic protons; δ ~190 ppm for carbonyl carbon) and fluorine substituents (split aromatic signals due to 19F coupling) .

- FTIR : Strong C=O stretch at ~1650–1680 cm⁻¹ and C=C stretch at ~1580–1600 cm⁻¹ .

- Mass spectrometry : Molecular ion peak ([M+H]+) at m/z 196.03 (calculated) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H···F contacts) .

Q. How does the fluorine substitution pattern influence reactivity?

The 3,4-difluorophenyl group enhances electrophilicity at the carbonyl carbon via inductive effects, favoring nucleophilic additions (e.g., Grignard reactions). Fluorine’s electron-withdrawing nature also stabilizes the enone system, reducing polymerization side reactions during synthesis. Comparative studies show higher reactivity vs. non-fluorinated analogs in Michael additions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals planarity of the α,β-unsaturated ketone (torsion angle <5°) and fluorine’s role in packing via C–F···H interactions. Use SHELXL-2018 for refinement:

Q. What methodologies validate its nonlinear optical (NLO) properties?

- Hyper-Rayleigh scattering : Measure second-harmonic generation (SHG) efficiency. For this compound, SHG response is ~1.5× urea due to charge transfer from fluorine to the enone system .

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. High dipole moment (µ = 4.2 D) and polarizability (α = 280 a.u.) correlate with experimental NLO data .

Q. How to design assays for evaluating biological activity while minimizing false positives?

- Antifungal testing : Use broth microdilution (CLSI M38-A2 protocol) against Candida albicans. Include positive controls (fluconazole) and measure MIC90 (e.g., 32 µg/mL) .

- Anticancer screening : MTT assay on HeLa cells with IC50 determination. Pre-treat with cytochrome P450 inhibitors to distinguish prodrug vs. direct cytotoxicity .

- Control for redox interference : Include catalase in assays to rule out false signals from ketone-mediated ROS generation .

Q. How to resolve contradictions between computational and experimental data?

- Example : Discrepancies in calculated vs. observed UV-Vis spectra may arise from solvent effects (PCM model vs. ethanol). Re-optimize TD-DFT calculations with explicit solvent molecules .

- Validation : Cross-check crystallographic bond lengths (C=O: 1.22 Å experimental vs. 1.24 Å DFT) and use Bader’s QTAIM analysis to confirm hydrogen bond critical points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.